molecular formula C8H5BrClN B2739954 6-Bromo-7-chloro-1H-indole CAS No. 1427377-13-6

6-Bromo-7-chloro-1H-indole

Cat. No. B2739954
M. Wt: 230.49
InChI Key: YVACBHRHOBDZIU-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1H-indole is a chemical compound with the CAS Number: 1427377-13-6 . It has a molecular weight of 230.49 . The IUPAC name for this compound is 6-bromo-7-chloro-1H-indole .


Molecular Structure Analysis

The InChI code for 6-Bromo-7-chloro-1H-indole is 1S/C8H5BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H . This code provides a specific identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including derivatives such as 6-Bromo-7-chloro-1H-indole, are fundamental structures in numerous biologically active compounds. The synthesis and functionalization of indoles through palladium-catalyzed reactions have become a significant area of research. These methods provide access to complex molecules and fine chemicals efficiently, applicable in pharmaceutical and agrochemical industries (Cacchi & Fabrizi, 2005).

Analysis of Taints and Off-Flavours in Wines

Research has identified indole derivatives as causes of taints and off-flavours in wines. Advanced analytical methods, including gas chromatography and mass spectrometry, have been developed to quantify these compounds in commercial wines, indicating the significance of monitoring indole levels to ensure wine quality (Capone et al., 2010).

Spectroscopic and Computational Investigations

Novel indole derivatives have been synthesized and characterized through a combination of spectroscopic methods and computational analyses, including density functional theory (DFT) and X-ray diffraction. Such studies provide insights into the molecular structures, stability, and potential applications of indole derivatives in biological, industrial, and optical applications (Tariq et al., 2020).

Anti-Migraine Agents and Novel Synthesis Approaches

The unique properties of indole derivatives have been explored for developing anti-migraine agents. An improved synthesis method for CP-122,288, involving an intramolecular Heck reaction with a bromoaniline precursor, highlights the potential of indole compounds in medicinal chemistry (MacorJohn et al., 1996).

Environmental Applications

Indole derivatives have been investigated for their antibacterial and algae-inhibiting properties, leading to their integration into environmentally friendly antifouling coatings. Such applications demonstrate the versatility of indole compounds beyond pharmaceuticals, extending to marine and environmental protection (Chunhua et al., 2020).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 6-Bromo-7-chloro-1H-indole can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment .

Future Directions

Indole derivatives, including 6-Bromo-7-chloro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and play a significant role in cell biology . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

6-bromo-7-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACBHRHOBDZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloro-1H-indole

CAS RN

1427377-13-6
Record name 6-bromo-7-chloro-1H-indole
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